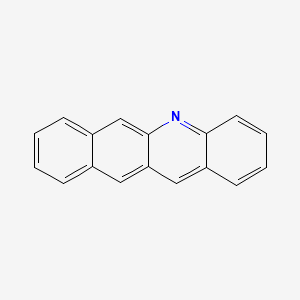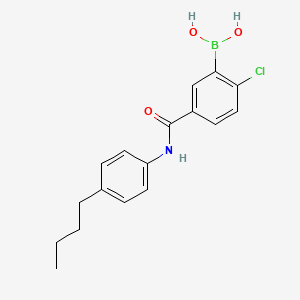
Erbium tetraoxide vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erbium tetraoxide vanadium can be synthesized through various methods. One common approach involves the reaction of erbium oxide (Er2O3) with vanadium pentoxide (V2O5) under high-temperature conditions. The reaction typically occurs at temperatures around 1000°C to 1200°C in a controlled atmosphere to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves solid-state reactions between erbium oxide and vanadium oxide. The process requires precise control of temperature and atmosphere to achieve high purity and yield. Additionally, advanced techniques such as microwave-assisted synthesis have been explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Erbium tetraoxide vanadium undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous or molten states.
Major Products Formed
Oxidation: Higher oxides of erbium and vanadium.
Reduction: Lower oxides or elemental forms of erbium and vanadium.
Substitution: Mixed metal oxides or salts.
Wissenschaftliche Forschungsanwendungen
Erbium tetraoxide vanadium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the production of advanced ceramics, optical materials, and electronic components
Wirkmechanismus
The mechanism of action of erbium tetraoxide vanadium involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. In industrial applications, its unique electronic and optical properties enable it to enhance the performance of materials and devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erbium(III) oxide (Er2O3): A common oxide of erbium with similar electronic properties.
Vanadium pentoxide (V2O5): A widely used vanadium compound with catalytic properties.
Erbium(III) chloride (ErCl3): A halide compound of erbium used in various chemical applications.
Uniqueness
Erbium tetraoxide vanadium stands out due to its combination of erbium and vanadium, which imparts unique electronic, optical, and catalytic properties. This makes it particularly valuable in applications requiring high performance and precision .
Eigenschaften
CAS-Nummer |
13596-17-3 |
|---|---|
Molekularformel |
ErO4V |
Molekulargewicht |
282.20 g/mol |
IUPAC-Name |
erbium(3+);trioxido(oxo)vanadium |
InChI |
InChI=1S/Er.4O.V/q+3;;3*-1; |
InChI-Schlüssel |
VHHVCRFBMSCXLY-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][V](=O)([O-])[O-].[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















